molecular formula C5H6N6O B7874434 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine

4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine

Cat. No.: B7874434
M. Wt: 166.14 g/mol
InChI Key: QCALZXYBUGVSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine is a heterocyclic compound that contains both a triazole and a furazan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2,4-triazole with a suitable furazan derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the oxidation of aminofurazans to nitrofurazans can be performed using peroxide-based oxidants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield nitrofurazan derivatives, while substitution reactions can introduce various functional groups onto the triazole or furazan rings.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes . The furazan ring may also contribute to the compound’s activity by participating in redox reactions and other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-Methyl-1,2,4-triazol-3-yl)furazan-3-amine include:

Uniqueness

The uniqueness of this compound lies in its combination of the triazole and furazan rings, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O/c1-2-7-5(9-8-2)3-4(6)11-12-10-3/h1H3,(H2,6,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCALZXYBUGVSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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